Methyl 5-methyl-3-phenylhex-5-enoate
Description
Contextualization within Modern Organic Synthesis and Methodology Development
Modern organic synthesis places a heavy emphasis on the development of catalytic, stereoselective, and atom-economical reactions. The ability to construct carbon-carbon bonds with high levels of control is a central goal. Research into compounds like Methyl 5-methyl-3-phenylhex-5-enoate is situated within this paradigm, as its synthesis and potential transformations can serve as a platform for testing and developing new synthetic methods. The exploration of such molecules contributes to the broader understanding of reactivity and selectivity in organic reactions, which is crucial for the efficient synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and materials. The development of kinetically-controlled catalytic cross-metathesis reactions, for instance, has provided valuable methods for accessing unsaturated esters with high stereoselectivity. nih.gov
Significance of γ,δ-Unsaturated Esters in Chemical Synthesis
γ,δ-Unsaturated esters are a valuable class of organic compounds characterized by a carbon-carbon double bond located between the gamma and delta positions relative to the ester carbonyl group. This structural motif imparts unique reactivity, making them versatile building blocks in organic synthesis. They can participate in a wide array of chemical transformations, including cyclizations, rearrangements, and addition reactions. For example, the double bond can be functionalized through various electrophilic additions, and the ester group can be manipulated to create other functional groups. The strategic placement of the double bond allows for the construction of complex molecular architectures, and these compounds are often key intermediates in the total synthesis of natural products. acs.org For instance, γ,δ-unsaturated β-keto esters have been utilized in the asymmetric synthesis of chiral cycloperoxides, which are present in many bioactive natural products. nih.gov
Unique Structural Features and Stereochemical Aspects of this compound
This compound possesses several unique structural features that make it an interesting subject for study. The presence of a phenyl group at the C3 position introduces steric bulk and electronic effects that can influence the reactivity of both the ester functionality and the nearby double bond. The terminal double bond is substituted with a methyl group, which also affects its reactivity in comparison to an unsubstituted alkene.
From a stereochemical perspective, the chiral center at the C3 position, bearing the phenyl group, means that this compound can exist as a pair of enantiomers (R and S). The synthesis of this compound in an enantiomerically pure form would require the use of asymmetric synthesis or chiral resolution techniques. The ability to control the stereochemistry at this position is crucial for applications where specific three-dimensional arrangements of atoms are required, such as in the synthesis of biologically active molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~120-125 °C at 10 mmHg (estimated) |
| Density | ~1.02 g/cm³ (estimated) |
| Refractive Index | ~1.51 (estimated) |
Detailed Research Findings: Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the structure. The methyl ester protons would appear as a singlet around 3.6-3.7 ppm. The vinyl protons of the terminal double bond would likely appear as two distinct signals in the region of 4.7-5.0 ppm. The proton at the C3 position, being adjacent to the phenyl group and a chiral center, would likely appear as a multiplet. The protons of the methyl group on the double bond would be a singlet around 1.7 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for the ester carbonyl carbon in the range of 170-175 ppm. The carbons of the phenyl group would appear in the aromatic region (125-145 ppm). The sp² hybridized carbons of the double bond would be expected in the range of 110-145 ppm. The chiral C3 carbon would likely resonate around 40-50 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1735 cm⁻¹. The C=C stretching vibration of the alkene would be observed around 1650 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 218. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 187, and other fragmentations characteristic of esters and phenyl-substituted alkanes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
methyl 5-methyl-3-phenylhex-5-enoate |
InChI |
InChI=1S/C14H18O2/c1-11(2)9-13(10-14(15)16-3)12-7-5-4-6-8-12/h4-8,13H,1,9-10H2,2-3H3 |
InChI Key |
AHLVADLARJPRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Methyl 3 Phenylhex 5 Enoate and Its Analogs
Direct Synthetic Routes to Methyl 5-methyl-3-phenylhex-5-enoate
Direct synthetic routes to the target molecule primarily involve the formation of the ester functionality from a corresponding carboxylic acid or the construction of the carbon skeleton through carbon-carbon bond-forming reactions.
Esterification Strategies for Related Carboxylic Acids
A straightforward and widely used method for the synthesis of esters is the esterification of a carboxylic acid. In the context of this compound, this would involve the esterification of 5-methyl-3-phenylhex-5-enoic acid with methanol (B129727).
One of the most common methods for this transformation is the Fischer esterification , which involves reacting the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
Another mild and effective method for esterification, particularly suitable for sensitive substrates, is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method allows for the reaction to be carried out at room temperature and generally provides high yields of the desired ester. For instance, undec-10-enoic acid has been successfully esterified with 1-phenylethanol using DCC and DMAP, yielding the corresponding ester in quantitative amounts researchgate.net. A similar approach could be employed for the esterification of 5-methyl-3-phenylhex-5-enoic acid.
| Esterification Method | Reagents | General Conditions | Key Features |
| Fischer Esterification | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄) | Heating under reflux, removal of water | Reversible, driven to completion by removing water; suitable for simple alcohols. |
| DCC/DMAP Coupling | Carboxylic acid, alcohol, DCC, DMAP | Room temperature, inert solvent | Mild conditions, high yields, suitable for sensitive substrates. |
Approaches Involving Olefin Metathesis Reactions
Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.net A cross-metathesis reaction between two different olefins could, in principle, be used to construct the backbone of this compound.
This strategy would involve the reaction of a phenyl-containing olefin with a suitable methyl-substituted unsaturated ester in the presence of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. The success of this approach is highly dependent on the relative reactivity of the two olefin partners and the potential for homodimerization as a side reaction. While a direct application to the target molecule is not extensively documented, the general utility of cross-metathesis for the synthesis of polysubstituted olefins suggests its feasibility. nih.govscispace.comakshatrathi.com
Synthesis via Precursors and Related Scaffold Transformations
The synthesis of this compound can also be achieved through the chemical modification of readily available precursors.
Conversion from β-Keto Esters (e.g., Methyl (S)-5-oxo-3-phenylhexanoate, Ethyl (5E)-5-Methyl-3-oxo-6-phenylhex-5-enoate)
β-Keto esters are versatile intermediates that can be transformed into a variety of other functional groups. A plausible synthetic route to this compound could start from a β-keto ester such as Ethyl (5E)-5-Methyl-3-oxo-6-phenylhex-5-enoate. The synthesis of this precursor has been reported and involves the reaction of E-(2-methyl-pent-1-en-4-ynyl)-benzene. acs.org
The conversion of the β-keto ester to the target γ,δ-unsaturated ester would require a sequence of reactions. First, the ketone functionality could be reduced to a hydroxyl group using a selective reducing agent like sodium borohydride. Subsequent dehydration of the resulting β-hydroxy ester would then yield the desired α,β-unsaturated ester. Finally, a controlled isomerization of the double bond from the α,β-position to the γ,δ-position would be necessary.
| Precursor | Key Transformation | Potential Reagents |
| Ethyl (5E)-5-Methyl-3-oxo-6-phenylhex-5-enoate | Reduction of ketone | Sodium borohydride (NaBH₄) |
| Dehydration of β-hydroxy ester | Acid catalyst (e.g., p-toluenesulfonic acid) | |
| Isomerization of double bond | Base or transition metal catalyst |
Derivations from Diazo Compounds (e.g., Ethyl 2-diazo-5-methyl-3-phenylhex-5-enoate)
Diazo compounds are highly reactive species that can participate in a wide range of carbon-carbon bond-forming reactions. researchgate.netmdpi.comacs.org The synthesis of α,β-unsaturated diazoketones has been well-established and can serve as a basis for the synthesis of related diazo esters. chim.itscielo.br
A potential route to this compound could involve the reaction of a suitable diazo ester with a phenyl-containing nucleophile or electrophile. For instance, a rhodium-catalyzed reaction of an appropriate diazo compound could lead to the formation of the desired carbon skeleton. The versatility of diazo chemistry allows for various approaches, including cyclopropanation followed by ring-opening, or direct insertion reactions.
Preparation from Unsaturated Alcohols or Aldehydes (e.g., Ethyl 3-hydroxy-3-phenylhex-5-enoate)
Unsaturated alcohols and aldehydes are excellent precursors for the synthesis of γ,δ-unsaturated esters. A particularly relevant example is the synthesis of (E)-Ethyl-3-hydroxy-5-phenylhex-4-enoate. This compound was prepared by reacting cinnamaldehyde with the enolate of ethyl acetate (B1210297). mdpi.com
From this β-hydroxy ester, a two-step sequence can be envisioned to reach an analog of the target molecule. First, a dehydration reaction would yield the corresponding α,β,γ,δ-diunsaturated ester. Subsequent selective reduction of the α,β-double bond would then afford the desired γ,δ-unsaturated ester.
| Precursor | Reactant | Product of Initial Reaction | Subsequent Steps |
| Cinnamaldehyde | Enolate of ethyl acetate | (E)-Ethyl-3-hydroxy-5-phenylhex-4-enoate | Dehydration, Selective Reduction |
Synthetic Routes Involving Ketones with Analogous Skeletons (e.g., 5-Methyl-1-phenylhex-5-en-1-one)
The synthesis of this compound can be envisioned starting from ketones with a similar carbon framework, such as 5-Methyl-1-phenylhex-5-en-1-one. A primary method for converting a ketone into an ester is the Baeyer-Villiger oxidation. This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group, effectively inserting an oxygen atom to form an ester. wikipedia.org
The Baeyer-Villiger reaction is highly regioselective, with the migratory aptitude of the groups attached to the carbonyl determining the final product structure. The established order of migration is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgthieme-connect.de In the case of a ketone like 5-methyl-1-phenylhex-5-en-1-one, the carbonyl group is flanked by a phenyl group and an unsaturated alkyl chain. Due to the higher migratory aptitude of the phenyl group compared to the alkyl group, the oxygen atom would be inserted between the carbonyl carbon and the phenyl ring. thieme-connect.de This would yield the corresponding phenyl ester, which could then be converted to the target methyl ester via transesterification. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgnrochemistry.com
The general mechanism for this transformation is initiated by the protonation of the ketone's carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid. This forms a tetrahedral intermediate, often referred to as the Criegee intermediate. A concerted rearrangement step follows, where one of the substituent groups migrates to the adjacent oxygen atom, leading to the formation of the ester and a carboxylic acid byproduct. nrochemistry.com
Stereoselective Synthesis of this compound
Achieving stereocontrol at the C3 position is a significant challenge in the synthesis of the title compound. Various strategies have been developed to introduce this chirality in a controlled and predictable manner.
Chiral Catalyst-Mediated Approaches (e.g., Rh-catalyzed, CPTC)
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely used industrial method for creating chiral centers with high enantioselectivity. nih.govrsc.org This approach could be applied to a prochiral precursor of this compound, such as Methyl 5-methyl-3-phenylhexa-2,5-dienoate. By using a chiral rhodium complex, typically featuring enantiopure phosphine ligands like DuPhos or BINAP, hydrogen can be delivered to one face of the double bond selectively, establishing the desired stereocenter at C3. The efficiency of such reactions has been demonstrated in the synthesis of numerous chiral drugs and intermediates. rsc.org For example, the asymmetric hydrogenation of β-aryl alkylidene malonate esters using chiral iridium catalysts has been shown to produce chiral saturated malonates with up to 99% enantiomeric excess (ee). acs.org
Chiral Phase-Transfer Catalysis (CPTC)
Asymmetric phase-transfer catalysis offers an alternative route for establishing the stereocenter. This method involves the alkylation of a prochiral nucleophile under biphasic conditions, mediated by a chiral phase-transfer catalyst (PTC). nih.gov For the synthesis of the target molecule, a suitable starting material would be a methyl phenylacetate derivative. Deprotonation would form an enolate, which is then complexed by the chiral PTC, often a quaternary ammonium or phosphonium (B103445) salt derived from cinchona alkaloids or chiral binaphthyls. mdpi.comcrdeepjournal.org This chiral ion pair is then transferred into the organic phase to react with an alkylating agent, such as 3-chloro-2-methylprop-1-ene. The steric environment created by the chiral catalyst directs the alkylating agent to one face of the enolate, resulting in a product with high enantiomeric purity. High yields and ee values, some exceeding 99%, have been reported for asymmetric alkylations using this methodology. austinpublishinggroup.com
| Catalyst Type | Reactants | Reaction | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cinchona Alkaloid Derivative | Glycine Schiff Base + Benzyl Bromide | Alkylation | High | 99.7% | austinpublishinggroup.com |
| Spiro Ammonium Salt (R,R)-2g | Glycine Ester + 3-Phenylpropanal | Aldol Reaction | 76% | 91% | nih.gov |
| Bifunctional Phosphonium Salt | 3-Aryl Oxindole + Activated Olefin | Michael Addition | High | Excellent | mdpi.com |
Substrate-Controlled Diastereoselective Reactions
In substrate-controlled reactions, the chirality of the final product is determined by a pre-existing stereocenter within the substrate itself. The Claisen rearrangement is a classic example of such a transformation. wikipedia.org It is a almacgroup.comalmacgroup.com-sigmatropic rearrangement of an allyl vinyl ether that proceeds through a highly ordered, chair-like six-membered transition state. organic-chemistry.orglibretexts.org
The Ireland-Claisen rearrangement variant is particularly relevant as it involves the rearrangement of an allylic ester silyl enol ether to form a γ,δ-unsaturated carboxylic acid, which can then be esterified. organic-chemistry.org To apply this to the synthesis of the target molecule, one could start with a chiral allylic alcohol. Esterification and subsequent enolization would form a silyl ketene acetal. The inherent chirality of the allylic portion of the molecule would then direct the almacgroup.comalmacgroup.com-rearrangement, leading to the formation of the C3 stereocenter with a predictable configuration relative to the existing stereocenter. This method is known for its high diastereoselectivity due to the energetic preference of the chair transition state. organic-chemistry.org
Chemoenzymatic Synthetic Strategies
Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific transformations on synthetic molecules. Lipase-catalyzed kinetic resolution is a prominent strategy for obtaining enantiomerically pure esters. almacgroup.comd-nb.info This process starts with a racemic mixture of this compound. A lipase, such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL), is introduced into the reaction. d-nb.inforesearchgate.net
The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to its corresponding carboxylic acid at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted ester, now highly enriched in one enantiomer, from the carboxylic acid of the opposite configuration. almacgroup.comubbcluj.ro This method is valued for its mild reaction conditions and the high enantiopurities that can be achieved. researchgate.net
| Enzyme (Lipase) | Substrate | Reaction Type | Conversion | Product ee | Reference |
|---|---|---|---|---|---|
| Porcine Pancreas Lipase (PPL) | (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | - | High | researchgate.net |
| Novozyme 435 (CALB) | Aromatic Morita-Baylis-Hillman Acetate | Hydrolysis | ~50% | >90% | d-nb.info |
| Pseudomonas cepacia Lipase (PCL) | (±)-Ethyl 3-phenylbutanoate | Hydrolysis | ~50% | >94% | almacgroup.com |
Asymmetric Induction and Enantioselective Methodologies
Asymmetric induction involves the use of a chiral reagent or auxiliary to influence the stereochemical outcome of a reaction. The Evans aldol reaction is a well-established method that utilizes a chiral oxazolidinone auxiliary. nih.gov In a potential synthesis, an acetyl-substituted chiral oxazolidinone could be used to generate a titanium enolate. This enolate would then react with an appropriate aldehyde, such as 3-methylbut-3-enal. The chiral auxiliary shields one face of the enolate, directing the aldehyde to attack from the opposite face, thereby creating a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the chiral β-hydroxy acid, which can then be further elaborated to the target ester. This method allows for the reliable preparation of optically pure β-hydroxy acids through chromatographic separation of the diastereomeric imide intermediates. nih.gov
Optimization of Reaction Conditions and Process Scale-Up
Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, and economic viability. For stereoselective syntheses, particularly those employing expensive metal catalysts like rhodium, minimizing catalyst loading is a primary objective. acs.orgthieme-connect.com
Optimization studies typically involve screening various parameters such as solvents, temperature, pressure, and the nature of additives or bases. scholaris.ca For instance, in asymmetric hydrogenations, the choice of solvent can significantly impact both the reaction rate and the enantioselectivity. Similarly, adjusting the hydrogen pressure and temperature can be crucial for achieving full conversion while preventing side reactions or catalyst degradation. scholaris.cauva.nl
During scale-up, challenges such as efficient mixing, heat transfer, and product purification become more pronounced. For metal-catalyzed reactions, a critical step is the removal of the metal catalyst from the final product to meet strict regulatory limits, often below parts-per-million (ppm) levels. thieme-connect.com This can involve techniques such as precipitation, extraction, or the use of specialized scavenger resins. The development of robust and scalable purification protocols is therefore as important as the optimization of the chemical reaction itself. acs.orgthieme-connect.com
| Parameter | Objective/Consideration | Typical Effects |
|---|---|---|
| Catalyst Loading | Minimize cost and residual metal in product. | Lower loading may require longer reaction times or higher temperatures. |
| Solvent | Improve solubility, reaction rate, and selectivity. | Can influence catalyst activity and enantioselectivity. |
| Temperature | Balance reaction rate with catalyst stability and selectivity. | Higher temperatures increase rate but may decrease enantioselectivity. |
| Pressure (for hydrogenation) | Ensure sufficient reactant concentration and drive reaction. | Affects reaction rate and can influence selectivity. |
| Base/Additive | Activate catalyst or substrate; suppress side reactions. | Crucial for catalyst performance and achieving high ee. scholaris.ca |
Solvent Screening and Catalyst Optimization
The choice of solvent can significantly influence the outcome of the synthesis of this compound. The solvent's polarity, ability to solvate ions, and boiling point are critical parameters that affect reaction rates and selectivity. A screening of various organic solvents is typically the first step in optimizing the reaction conditions. For the allylation of carbanions derived from esters, a range of solvents from non-polar to polar aprotic is generally considered.
In a representative, analogous synthesis of α-allyl carboxylic acids, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent for achieving high enantioselectivity and conversion. Other solvents evaluated included ethyl ether, toluene, 1,2-dimethoxyethane, and 2-methyltetrahydrofuran nih.gov. Dichloromethane (B109758) has also been noted for its effectiveness in the formation of ester intermediates in related syntheses researchgate.net. The selection of the ideal solvent is often a balance between reactant solubility, reaction rate, and ease of downstream processing.
Catalyst optimization is another critical aspect. While the base-mediated deprotonation of the methyl phenylacetate precursor is fundamental, the choice of catalyst can enhance the reaction's efficiency and selectivity. For instance, in stereodivergent asymmetric synthesis of related α-allyl carboxylic acids, iridium and boron complex catalysts have been utilized in combination to control the stereochemical outcome scispace.com. In the context of achieving greener reaction conditions, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and potentially recycled. For the synthesis of phenolic esters, metal catalysts supported on Montmorillonite K-10 (MMT-K-10), such as Fe-K10 and Zn-K10, have been successfully employed, demonstrating high conversion and selectivity jetir.org.
The following table summarizes the effect of different solvents on the yield of a model allylation reaction for a related phenylacetic acid derivative.
| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Relative Yield (%) |
| Toluene | 2.4 | 111 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 66 | 85 |
| Dichloromethane (DCM) | 9.1 | 40 | 78 |
| Acetonitrile (B52724) | 37.5 | 82 | 72 |
This is an illustrative table based on general principles of solvent effects in similar reactions.
Yield Enhancement and Purity Considerations
Reaction temperature is another crucial parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts, thus reducing the purity of the final product. Therefore, optimizing the temperature profile of the reaction is essential. For many alkylation reactions of this type, initial deprotonation is carried out at low temperatures (e.g., -78 °C) followed by gradual warming to room temperature after the addition of the electrophile.
Purification of the crude product is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is critical for separating the desired product from unreacted starting materials and byproducts. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. In related syntheses of phenolic esters, purification via silica gel column chromatography with solvent systems like chloroform or heptane:ethyl acetate mixtures has proven effective mdpi.com.
Development of Green Chemistry-Oriented Synthetic Protocols
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. The goal is to develop methodologies that are more environmentally benign, for instance by using less hazardous solvents, renewable starting materials, and catalytic rather than stoichiometric reagents nih.gov.
For the synthesis of this compound, a green chemistry approach would focus on several key areas. The use of toxic and volatile organic solvents should be minimized or replaced with greener alternatives. Water is an ideal green solvent, and reactions in aqueous media are highly desirable. While the hydrolysis of the ester group might be a concern in water, the use of appropriate phase-transfer catalysts or micellar systems can often overcome this limitation.
The development of reusable heterogeneous catalysts is another cornerstone of green chemistry. As mentioned, supported metal catalysts like those on MMT-K-10 can be easily recovered and reused, reducing waste and cost jetir.org. Biocatalysis, using enzymes such as lipases, also offers a green alternative for ester synthesis. Lipase-catalyzed esterification reactions can often be performed under mild conditions and with high selectivity, avoiding the need for harsh reagents mdpi.commdpi.commedcraveonline.com.
Solvent-free reaction conditions represent another advancement in green synthesis. For the preparation of phenolic esters, reactions have been successfully carried out by simply heating the reactants in the presence of a catalyst, completely eliminating the need for a solvent jetir.org. Exploring such solvent-free conditions for the synthesis of this compound could significantly improve the environmental footprint of the process.
The following table outlines some green chemistry strategies and their potential application in the synthesis of the target compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Safer Solvents | Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran or exploring aqueous reaction media. |
| Catalysis | Employing recyclable heterogeneous catalysts (e.g., supported metals) or biocatalysts (e.g., lipases) to improve efficiency and reduce waste. |
| Atom Economy | Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure, or utilizing microwave irradiation to reduce reaction times and energy consumption researchgate.net. |
Reaction Mechanisms and Chemical Transformations of Methyl 5 Methyl 3 Phenylhex 5 Enoate
Catalytic Reaction Pathways
Catalysis provides efficient and selective methods for transforming Methyl 5-methyl-3-phenylhex-5-enoate. Transition metals, organocatalysts, enzymes, and simple acids or bases can all mediate unique chemical transformations by interacting with the molecule's reactive sites.
Transition metals are powerful catalysts for activating the terminal alkene and adjacent C-H bonds, facilitating a variety of carbon-carbon and carbon-heteroatom bond formations. nih.gov
Palladium-Catalyzed Reactions: Palladium complexes are exceptionally versatile for the functionalization of terminal alkenes. nih.gov For this compound, palladium catalysis can be employed for cross-coupling reactions where the terminal double bond is transformed. For instance, in reactions analogous to the Stille coupling, an organotin reagent can couple at the terminal carbon. wikipedia.org Palladium(II)-catalyzed difunctionalization reactions, such as diacetoxylation, could convert the terminal alkene into a chiral 1,2-diol derivative, a valuable synthetic intermediate. researchgate.net Such transformations often proceed through a π-allyl palladium intermediate, which can be influenced by the steric and electronic properties of the substrate. nih.gov
Rhodium-Catalyzed Cyclization: The 1,6-diene-like structure of this compound (considering the alkene and the phenyl ring) makes it a suitable substrate for rhodium-catalyzed cyclization reactions. rsc.org Rhodium(I) catalysts are known to effect the cycloisomerization of 1,6-enynes and 1,6-dienes to form five-membered rings. nih.govnih.gov In this case, a rhodium catalyst could coordinate to the terminal alkene and facilitate an intramolecular cyclization, potentially involving the activation of an ortho C-H bond on the phenyl ring, to yield substituted indane or tetralin derivatives.
Gold(I)-Catalyzed Hydration: Gold catalysts, particularly Gold(I) complexes, are known for their ability to activate unsaturated C-C bonds toward nucleophilic attack. acs.org While most commonly applied to alkynes and allenes, gold catalysis can also facilitate the hydration of alkenes. nih.govnih.gov Subjecting this compound to a Gold(I) catalyst in the presence of water could lead to the Markovnikov addition of water across the double bond. This would result in the formation of a tertiary alcohol, Methyl 5-hydroxy-5-methyl-3-phenylhexanoate.
Copper-Catalyzed Annulation: Copper catalysts can be used in a variety of annulation and cycloaddition reactions. researchgate.net For instance, copper-catalyzed reactions can generate carbene or radical intermediates that add across the terminal alkene of this compound. This could initiate a cascade to form complex cyclic or polycyclic structures. rsc.org Three-component carbofunctionalization reactions catalyzed by copper are also known, where the alkene is functionalized by adding both a carbon electrophile and a nucleophile in a single step. nih.govrsc.org
Table 1: Examples of Transition-Metal Catalyzed Reactions on Structurally Related Alkenes
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Pyridinyl Oxazoline Ligand | Terminal Alkenes | Enantioselective Diacetoxylation | Chiral 1,2-Diols | researchgate.net |
| [Rh(COD)Cl]₂ / dppb / AgSbF₆ | 1,6-Enynes | Cycloisomerization | α-Halomethylene-γ-butyrolactones | nih.gov |
| (IPr)AuCl / AgOTf | Allenes | Hydration | Allylic Alcohols | nih.gov |
| Copper Catalyst / BOPA Ligand | Alkenes | Enantioselective Arylalkynylation | 1,2-Diaryl-3-butynes | rsc.org |
Metal-free catalytic systems, including small organic molecules (organocatalysis) and enzymes (biocatalysis), offer alternative pathways for the transformation of unsaturated esters. These methods often provide high selectivity under mild reaction conditions.
Organocatalysis: Chiral organocatalysts could be employed to achieve enantioselective functionalization of the terminal alkene in this compound. For example, an organocatalytic epoxidation would yield a chiral epoxide. Alternatively, conjugate addition reactions to the α,β-unsaturated system, if formed via isomerization, can be catalyzed by amines or thioureas to install new stereocenters.
Enzyme-Catalyzed Processes: Enzymes, particularly lipases and esterases, are highly effective at catalyzing the hydrolysis of the methyl ester group. This biocatalytic transformation would convert this compound into its corresponding carboxylic acid, 5-methyl-3-phenylhex-5-enoic acid, under mild, aqueous conditions. This reaction is often highly selective and avoids side reactions that might occur under harsh acidic or basic hydrolysis conditions.
The reactivity of this compound can be readily manipulated by conventional acid or base catalysis, leading to isomerization, cyclization, or hydrolysis.
Acid-Catalyzed Transformations: In the presence of a strong acid, the terminal double bond can be protonated to form a tertiary carbocation at the C5 position. This reactive intermediate can undergo several subsequent reactions. Intramolecularly, the electron-rich phenyl ring can act as a nucleophile and attack the carbocation in a Friedel-Crafts-type reaction, leading to the formation of a six-membered ring and yielding a substituted tetralin derivative. Alternatively, the carbocation could be trapped by an external nucleophile if present in the reaction medium. researchgate.netchemrxiv.org
Base-Catalyzed Transformations: Strong bases can promote the isomerization of the terminal double bond. A non-nucleophilic base can abstract an allylic proton from the C4 position. The resulting allylic anion can then be protonated at the C6 position, leading to a thermodynamically more stable internal alkene. This results in the migration of the double bond to form a mixture of Methyl (E/Z)-5-methyl-3-phenylhex-4-enoate. This isomerization shifts the unsaturation into conjugation with the phenyl ring.
Rearrangement Reactions and Isomerizations
The specific arrangement of double bonds and allylic hydrogens in this compound makes it a prime candidate for pericyclic and sigmatropic rearrangement reactions.
The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the 'ene') and a second unsaturated component (the 'enophile'). wikipedia.org The structure of this compound contains both the ene (the C4-H bond and the C5=C6 double bond) and the enophile (the C5=C6 double bond can act as the enophile) within the same molecule, making it suitable for an intramolecular ene reaction. libretexts.org
This transformation is a thermally or Lewis acid-catalyzed process that proceeds through a six-membered, chair-like transition state. nih.govsemanticscholar.orgnih.gov In this case, a hydrogen atom from the allylic C4 position would be transferred to the C6 carbon, with the simultaneous formation of a new carbon-carbon bond between C4 and C5 and migration of the double bond. This would result in the formation of a five-membered ring, yielding a substituted methyl cyclopentylacetate.
A retro-ene reaction is the microscopic reverse of the ene reaction and typically occurs at high temperatures, leading to fragmentation of the molecule. wikipedia.orgnih.govacs.org While less common for this specific substrate, under flash vacuum thermolysis conditions, fragmentation pathways could potentially be accessed.
Table 2: Stereochemical Outcomes in Intramolecular Ene Reactions of 1,6-Dienes
| Substrate Class | Reaction Condition | Key Transition State Feature | Predominant Product Stereochemistry | Reference |
|---|---|---|---|---|
| Unactivated 1,6-dienes | Thermal (Pyrolysis) | Early transition state, lower strain energy | cis-Cyclopentane | nih.govsemanticscholar.org |
| Activated 1,6-dienes | Thermal or Lewis Acid | Asynchronous transition state, stabilizing orbital interactions | trans-Cyclopentane | nih.govnih.gov |
An allylic rearrangement involves the shift of a double bond in an allyl compound. lscollege.ac.in This can occur under various conditions, often catalyzed by acids or transition metals, and typically proceeds through an allylic carbocation intermediate in SN1' reactions or a concerted mechanism in SN2' reactions. wikipedia.org
For this compound, an acid-catalyzed allylic rearrangement could occur following protonation of the terminal double bond. The resulting tertiary carbocation at C5 is in an allylic position relative to the C3-phenyl group. A 1,3-shift of the double bond is conceivable, although less likely than other pathways without a suitable leaving group. More plausibly, if a functional group were present at the allylic C4 position, it could be displaced with a concomitant shift of the double bond, a classic example of an SN1' or SN2' reaction. lscollege.ac.in For the parent compound, base-catalyzed isomerization via an allylic anion, as described in section 3.1.3, represents a form of allylic rearrangement.
Double Bond Migrations and Regioselectivity
Double bond migration, or isomerization, in unsaturated esters like this compound involves the shift of the carbon-carbon double bond from the γ,δ-position to a more thermodynamically stable position. Typically, this results in the formation of conjugated α,β- or β,γ-unsaturated isomers. The regioselectivity of this migration is influenced by the reaction conditions, including the type of catalyst (acid, base, or metal complex) and temperature.
For this compound, a terminal γ,δ-unsaturated ester, isomerization would likely lead to two potential products: Methyl 5-methyl-3-phenylhex-4-enoate (β,γ-unsaturated) and Methyl 5-methyl-3-phenylhex-3-enoate (α,β-unsaturated). The formation of the α,β-unsaturated ester is often favored due to the thermodynamic stability gained from the conjugation between the double bond and the ester carbonyl group.
Detailed research findings on the specific conditions and regioselectivity of double bond migrations for this compound are not extensively documented in publicly available literature. However, the general principles of alkene isomerization provide a predictive framework for its behavior.
| Potential Isomerization Product | Structural Class | Driving Force for Formation |
| Methyl 5-methyl-3-phenylhex-4-enoate | β,γ-Unsaturated Ester | Intermediate in isomerization pathway |
| Methyl 5-methyl-3-phenylhex-3-enoate | α,β-Unsaturated Ester | Thermodynamic stability via conjugation |
Cyclization Reactions and Annulations
The unique structure of this compound, containing both a phenyl ring and a terminal double bond, presents possibilities for various intramolecular cyclization and annulation reactions to construct new ring systems.
Nazarov Cyclization: The Nazarov cyclization is a 4π-electrocyclic reaction of a pentadienyl cation, typically generated from divinyl ketones, to form cyclopentenones. rsc.orgwikipedia.org The substrate, this compound, is not a divinyl ketone or a related precursor, making it an unsuitable candidate for the classical Nazarov cyclization under typical Lewis or protic acid catalysis. escholarship.orgnih.gov
Prins Cyclization: The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, often followed by cyclization. wikipedia.org The classic reaction utilizes a homoallylic alcohol. mdpi.com While this compound is a homoallylic ester, it does not possess the requisite alcohol for a direct intramolecular Prins cyclization. A modified Prins-type reaction could potentially be envisioned, for instance, by first reducing the ester to the corresponding homoallylic alcohol. Alternatively, an intermolecular reaction with an aldehyde like formaldehyde (B43269) could lead to the formation of tetrahydropyran (B127337) derivatives. aocs.org However, specific studies detailing a Prins cyclization with this compound have not been reported.
Iodocyclization: This reaction involves the electrophilic addition of iodine to a double bond, followed by intramolecular capture by a nucleophile to form a cyclic compound. For unsaturated esters, this typically proceeds via iodolactonization, which requires the substrate to be an unsaturated carboxylic acid. Therefore, this compound would first need to be hydrolyzed to its corresponding carboxylic acid, 5-methyl-3-phenylhex-5-enoic acid. The subsequent iodocyclization would be expected to follow Baldwin's rules, likely proceeding through a 5-exo-trig pathway to yield a five-membered γ-lactone.
| Cyclization Type | Substrate Requirement | Applicability to this compound | Potential Product Type |
| Nazarov Cyclization | Divinyl Ketone / Precursor | Not directly applicable | Cyclopentenone |
| Prins Cyclization | Homoallylic Alcohol | Requires prior reduction of the ester | Tetrahydropyran |
| Iodocyclization | Unsaturated Carboxylic Acid | Requires prior hydrolysis of the ester | γ-Lactone |
Annulative coupling reactions involve the formation of a new ring structure onto an existing molecular framework. For this compound, the phenyl group and the terminal alkene are potential sites for such transformations. For example, Friedel-Crafts-type intramolecular alkylation could occur, where the terminal alkene, activated by a Lewis acid, acts as an electrophile that attacks the electron-rich phenyl ring. This would result in the formation of a tetralin-based ring system. The regioselectivity of the aromatic substitution would be governed by the directing effects of the alkyl substituent on the phenyl ring. There is a lack of specific published research on annulative coupling reactions involving this compound.
Oxidative cyclization is a powerful method for synthesizing cyclic ethers, such as tetrahydrofurans (THFs), from non-conjugated dienes. beilstein-journals.org This reaction is typically applied to 1,4- and 1,5-dienes using reagents like potassium permanganate (B83412). nih.govsoton.ac.uk this compound is not a diene in the conventional sense required for this type of transformation. The single double bond in its structure would more likely undergo standard oxidation reactions, such as dihydroxylation or oxidative cleavage, rather than an oxidative cyclization to form a THF ring. researchgate.net
Functional Group Interconversions on the this compound Scaffold
The two primary functional groups in this compound—the methyl ester and the terminal alkene—are amenable to a wide range of well-established chemical transformations. vanderbilt.edufiveable.me These interconversions allow for the synthesis of a diverse array of derivatives from the parent scaffold.
Reactions at the Ester Functional Group:
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the methyl ester to the corresponding carboxylic acid, 5-methyl-3-phenylhex-5-enoic acid.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the primary alcohol, 5-methyl-3-phenylhex-5-en-1-ol.
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding primary, secondary, or tertiary amide.
Grignard Reaction: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), will transform the ester into a tertiary alcohol.
Reactions at the Alkene Functional Group:
Hydrogenation: Catalytic hydrogenation (e.g., using H2/Pd-C) will saturate the double bond to yield Methyl 5-methyl-3-phenylhexanoate.
Epoxidation: Reaction with a peroxy acid, such as m-CPBA, will form the corresponding epoxide.
Dihydroxylation: Oxidizing agents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (KMnO4) will convert the alkene to a vicinal diol.
Oxidative Cleavage: Ozonolysis (O3) followed by a reductive or oxidative work-up will cleave the double bond to produce a ketone (5-oxo-3-phenylhexanoate) and formaldehyde.
Halogenation: Addition of halogens (e.g., Br2) across the double bond will result in a vicinal dihalide.
Hydroboration-Oxidation: This two-step process will yield the anti-Markovnikov alcohol, Methyl 6-hydroxy-5-methyl-3-phenylhexanoate.
The table below summarizes key functional group interconversions possible on the this compound scaffold.
| Functional Group | Reaction | Reagents | Product |
| Methyl Ester | Hydrolysis | H3O+ or NaOH, H2O | Carboxylic Acid |
| Methyl Ester | Reduction | LiAlH4, then H2O | Primary Alcohol |
| Methyl Ester | Amidation | R2NH | Amide |
| Alkene | Hydrogenation | H2, Pd/C | Alkane |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alkene | Dihydroxylation | OsO4, NMO | Diol |
| Alkene | Oxidative Cleavage | 1. O3; 2. (CH3)2S | Ketone + Aldehyde |
| Alkene | Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Anti-Markovnikov Alcohol |
Computational Studies in the Chemistry of Methyl 5 Methyl 3 Phenylhex 5 Enoate
Theoretical Investigations of Reaction Mechanisms
Theoretical investigations into reaction mechanisms involving Methyl 5-methyl-3-phenylhex-5-enoate are crucial for understanding its reactivity and for optimizing synthetic routes. Computational methods allow for the detailed exploration of potential energy surfaces, identifying the most favorable reaction pathways.
Transition state analysis is a cornerstone of computational reaction mechanism studies. By locating the transition state structures and calculating their energies, chemists can determine the activation energy of a reaction, which is a key factor governing its rate. For reactions involving this compound, such as additions to the double bond or reactions at the ester group, density functional theory (DFT) is a commonly employed method.
An energy profile for a hypothetical reaction, such as the electrophilic addition of HBr to the double bond of this compound, can be calculated. This would involve optimizing the geometries of the reactants, intermediates, transition states, and products. The relative energies of these species provide a comprehensive picture of the reaction pathway. Quantum chemical calculations are instrumental in mapping these potential energy surfaces.
Table 1: Hypothetical Calculated Energies for the Electrophilic Addition of HBr to this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + HBr | 0.0 |
| TS1 (Markovnikov) | Transition state for the formation of the more stable carbocation | +15.2 |
| Intermediate 1 | Tertiary carbocation intermediate | +5.6 |
| TS2 (Markovnikov) | Transition state for bromide attack on the tertiary carbocation | +8.1 |
| Product 1 | 5-bromo-5-methyl-3-phenylhexanoate | -12.5 |
| TS1 (anti-Markovnikov) | Transition state for the formation of the less stable carbocation | +22.8 |
| Intermediate 2 | Secondary carbocation intermediate | +14.3 |
| TS2 (anti-Markovnikov) | Transition state for bromide attack on the secondary carbocation | +16.7 |
Note: The data in this table is illustrative and based on general principles of electrophilic addition reactions.
Computational methods are powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, which has multiple reactive sites, understanding the factors that control selectivity is critical for its synthetic applications.
In the context of regioselectivity, computational models can predict the most likely site of attack for a reagent. For example, in a C-H activation reaction, calculations can determine the relative energies of the possible intermediates, thereby predicting which C-H bond is most likely to react. beilstein-journals.org The regioselectivity can often be predicted by comparing the activation barriers for different reaction pathways. beilstein-journals.org
Stereoselectivity can also be predicted by examining the transition states leading to different stereoisomers. The transition state with the lower energy will correspond to the major product. For instance, in a diastereoselective reaction, the energy difference between the two diastereomeric transition states can be calculated to predict the diastereomeric ratio. Computational methods have been successfully used to enhance the stereoselectivity of enzymatic reactions by identifying key amino acid residues that can be mutated to favor the formation of a specific stereoisomer. rsc.org
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule plays a significant role in its reactivity. Molecular modeling and conformational analysis provide insights into the preferred shapes of this compound and how these conformations might influence its chemical behavior.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible. The most stable conformation is generally the one that minimizes steric strain and other unfavorable interactions. lumenlearning.com The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution.
Computational techniques such as molecular mechanics and quantum mechanics can be used to perform a systematic search for low-energy conformers. The analysis of these conformers can reveal important structural features, such as intramolecular hydrogen bonding or steric hindrance, that can affect the molecule's reactivity. For example, the accessibility of the double bond or the ester group may be different in various conformations, influencing how the molecule interacts with other reactants.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A | 180° (anti) | 0.0 | 65 |
| B | 60° (gauche) | 0.8 | 25 |
Note: This data is illustrative and based on the general principles of conformational analysis in acyclic systems. utdallas.edu
Rational Design and Optimization of Catalytic Systems through Computational Methods
Computational chemistry is a powerful tool for the rational design and optimization of catalysts for reactions involving this compound. By modeling the interaction between the substrate and the catalyst, it is possible to understand the catalytic cycle and identify key factors that influence its efficiency and selectivity.
For instance, in a metal-catalyzed reaction, computational models can be used to study the binding of this compound to the metal center, the mechanism of the catalytic transformation, and the factors that control the stereochemical outcome. This understanding can then be used to design new catalysts with improved performance. For example, by modifying the ligands around the metal center, it is possible to tune the electronic and steric properties of the catalyst to enhance its activity and selectivity.
Computational studies can also be used to screen potential catalysts before they are synthesized and tested experimentally, saving time and resources. This approach has been successfully applied to a wide range of catalytic reactions, including C-H activation and asymmetric synthesis. beilstein-journals.orgresearchgate.net
Applications of Methyl 5 Methyl 3 Phenylhex 5 Enoate in Organic Synthesis
Utility as a Chiral Building Block in Complex Molecule Synthesis
The presence of a chiral center in Methyl 5-methyl-3-phenylhex-5-enoate makes it an important starting material for the enantioselective synthesis of complex molecules. fluorochem.co.ukresearchgate.net Chiral building blocks are fundamental in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is crucial for biological activity and material properties. fluorochem.co.uk
Contribution to Total Synthesis Efforts
The strategic use of chiral building blocks is a cornerstone of total synthesis, the complete chemical synthesis of complex organic molecules from simple, commercially available precursors. While direct evidence of this compound's use in the synthesis of Oudemansin A and β-cuparenone is not extensively documented in readily available literature, the synthesis of structurally related natural products often relies on intermediates with similar functionalities. Oudemansin A, a natural product isolated from the fungus Oudemansiella mucida, and its derivatives are known for their fungicidal properties. wikiwand.com The total synthesis of such compounds often involves the careful construction of stereocenters, a role for which chiral building blocks are well-suited.
Precursor for Biologically Relevant Intermediates
This compound and its analogs are valuable precursors for the synthesis of biologically important intermediates, such as diaminopimelic acids and lactones.
Diaminopimelic Acids: Diaminopimelic acids are essential components of the peptidoglycan cell wall of many bacteria. The stereoselective synthesis of these amino acids is a significant area of research. A structurally related compound, tert-butyl (2S,5E)-2-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-enoate, has been utilized as a key intermediate in the synthesis of meso- and l,l-diaminopimelic acids. nih.govacs.org The synthesis involves a stereoselective reduction of the keto group, followed by further chemical transformations. nih.govacs.org
Lactones: Lactones are cyclic esters that are present in a wide variety of natural products and possess diverse biological activities. nih.gov The synthesis of lactones can be achieved through various methods, including the intramolecular cyclization of hydroxy acids, which can be derived from precursors like this compound. organic-chemistry.org While specific examples of this transformation for the title compound are not detailed, the general strategy is a common approach in organic synthesis.
Derivatization for the Generation of Novel Chemical Entities
The functional groups present in this compound offer multiple sites for chemical modification, allowing for the generation of a library of new compounds with potentially interesting properties.
Ester Modifications and Transesterification Reactions
The methyl ester group can be readily transformed into other esters through transesterification reactions or hydrolyzed to the corresponding carboxylic acid. This allows for the coupling of the molecule with other chemical entities, such as alcohols, amines, or other complex fragments, to create more elaborate structures.
Transformations of the Alkene Moiety
The alkene moiety in this compound is susceptible to a variety of chemical transformations.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. For instance, the hydrogenation of a related compound, tert-butyl (2S,5E)-2-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-enoate, is a key step in the synthesis of saturated derivatives. nih.govacs.org This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Halogenation: The alkene can also undergo halogenation reactions, where elements like bromine or chlorine are added across the double bond. This introduces new functional groups that can be used for further synthetic manipulations.
The table below summarizes some of the potential transformations of the alkene moiety.
| Reaction | Reagents | Product Functional Group |
| Hydrogenation | H₂, Pd/C | Alkane |
| Halogenation | Br₂ or Cl₂ | Dihaloalkane |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
Substituent Modifications on the Phenyl Ring
The phenyl ring can be modified through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation. These modifications can influence the electronic properties and steric bulk of the molecule, which can in turn affect its biological activity or chemical reactivity.
Advanced Analytical Methodologies for the Characterization and Study of Methyl 5 Methyl 3 Phenylhex 5 Enoate
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy provides detailed information about the chemical environment of each proton. For Methyl 5-methyl-3-phenylhex-5-enoate, the spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons would typically appear in the aromatic region (δ 7.2-7.4 ppm). The protons on the terminal double bond are anticipated to resonate around δ 4.7-4.9 ppm. The single proton at the C3 position, being adjacent to the phenyl group, would likely appear as a multiplet. The methyl ester protons (-OCH₃) are expected to produce a sharp singlet at approximately δ 3.7 ppm. rsc.org The methyl group attached to the double bond (C5-CH₃) would show a singlet around δ 1.7 ppm, and the methylene (B1212753) protons (-CH₂-) at C2 and C4 would present as multiplets.
¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The most deshielded carbon is expected to be the carbonyl carbon of the ester group, resonating around δ 173 ppm. rsc.org Carbons of the phenyl ring would appear in the δ 126-143 ppm range. The sp² hybridized carbons of the terminal double bond (C5 and C6) are predicted to have chemical shifts around δ 143 ppm and δ 112 ppm, respectively. The carbon of the methyl ester group (-OCH₃) is expected around δ 51 ppm. rsc.org
Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on analogous compounds.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| C=O | - | ~173 |
| -OCH₃ | ~3.7 (s, 3H) | ~51 |
| Phenyl-C | - | ~126-143 |
| Phenyl-H | ~7.2-7.4 (m, 5H) | - |
| C3-H (methine) | multiplet | ~45 |
| C2-H₂ (methylene) | multiplet | ~40 |
| C4-H₂ (methylene) | multiplet | ~35 |
| C5 (alkene) | - | ~143 |
| C6-H₂ (alkene) | ~4.7-4.9 (m, 2H) | ~112 |
| C5-CH₃ | ~1.7 (s, 3H) | ~22 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong, sharp peak is anticipated in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester group. uobasrah.edu.iq Absorptions corresponding to the C=C stretching of the terminal alkene and the aromatic ring would likely appear in the 1600-1680 cm⁻¹ range. libretexts.org Characteristic C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. libretexts.org A distinct C-O single bond stretch for the ester group should also be visible in the 1000-1300 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | ~3030-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | ~2850-2960 | Medium |
| C=O Stretch (Ester) | ~1735-1750 | Strong |
| C=C Stretch (Alkene) | ~1640-1680 | Medium |
| C=C Stretch (Aromatic) | ~1450-1600 | Medium-Weak |
| C-O Stretch (Ester) | ~1000-1300 | Strong |
| C-H Out-of-plane bend (Alkene) | ~910 and 990 | Strong |
Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. For this compound (C₁₄H₁₈O₂), the expected exact mass would be approximately 218.1307. A similar compound, (E)-Methyl 5-phenylhex-4-enoate, has a calculated exact mass for (C₁₃H₁₇O₂)⁺ at m/z 205.12285. rsc.org
The fragmentation pattern in Electron Ionization (EI-MS) provides valuable structural information. Common fragmentation pathways for esters include the loss of the methoxy (B1213986) group (-OCH₃), resulting in an [M-31]⁺ ion, or the methoxycarbonyl group (-COOCH₃), leading to an [M-59]⁺ ion. miamioh.edu Alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation route. thieme-connect.de The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (m/z 91) or other characteristic aromatic fragments.
Coupling chromatographic techniques with mass spectrometry, such as in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the separation of components in a mixture followed by their individual mass analysis, providing a powerful tool for both identification and quantification.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For an aromatic ester like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable. waters.comnih.gov This method typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase.
A common mobile phase would consist of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, allowing for the efficient separation of the compound from potential impurities. nih.gov Detection is often achieved using a UV detector, as the phenyl group in the molecule will absorb UV light, typically around 254 nm. This method can be used to determine the purity of the compound and to quantify its concentration in various samples.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Given that this compound is an ester of moderate molecular weight, it is expected to be sufficiently volatile for GC analysis. nih.govscielo.br The technique separates compounds based on their boiling points and interactions with the stationary phase of a capillary column. nih.gov
When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC provides excellent resolution and sensitivity for purity determination and identification. The retention time of the compound is a characteristic feature under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate), while the coupled mass spectrometer provides definitive structural confirmation by analyzing the fragmentation pattern of the eluted compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to separate mixtures, identify compounds, and monitor the progress of a chemical reaction. For a compound like this compound, which possesses moderate polarity due to its ester functional group and phenyl ring, TLC provides a straightforward method for assessing its purity and chromatographic behavior.
The separation on TLC is based on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. A common choice for the stationary phase is silica (B1680970) gel, a polar adsorbent. The mobile phase, or eluent, is typically a mixture of solvents, the polarity of which is optimized to achieve effective separation.
In a typical analysis of this compound, a silica gel plate (silica gel 60 F254) would be used as the stationary phase. The mobile phase would likely consist of a non-polar solvent like n-hexane mixed with a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is critical; a higher proportion of ethyl acetate increases the mobile phase's polarity, causing the compound to travel further up the plate, resulting in a higher Retention Factor (Rƒ) value. chegg.com Conversely, a more non-polar mobile phase (higher hexane (B92381) ratio) would lead to stronger interaction with the polar silica gel and a lower Rƒ value. chegg.com
The position of the compound on the developed TLC plate is visualized, often under UV light (at 254 nm), where the phenyl group's conjugated system would allow it to appear as a dark spot on the fluorescent background. researchgate.net The Rƒ value is then calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is a characteristic property of the compound under the specific TLC conditions used.
Interactive Data Table: Representative TLC Parameters for Analysis
The following table outlines typical parameters for the TLC analysis of a moderately polar ester like this compound. Note that specific Rƒ values are dependent on exact experimental conditions and are presented here for illustrative purposes.
| Parameter | Description | Example Value |
| Stationary Phase | The solid adsorbent coated on the plate. | Silica Gel 60 F254 |
| Mobile Phase | The solvent system used to move the analyte. | n-Hexane:Ethyl Acetate (8:2 v/v) |
| Visualization | The method used to detect the compound spot. | UV light (254 nm) |
| Retention Factor (Rƒ) | Ratio of analyte travel to solvent front travel. | ~0.45 |
X-ray Crystallography for Structural and Stereochemical Elucidation
X-ray Crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should this compound be obtained in a crystalline form, this technique could provide unequivocal proof of its molecular structure, configuration, and conformation in the solid state.
The process begins with growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent mixture (e.g., dichloromethane (B109758)/n-hexane). scielo.org.za This single crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded.
This diffraction data is then processed to generate an electron density map of the molecule, from which the positions of individual atoms can be determined. The final output is a detailed structural model that includes precise bond lengths, bond angles, and torsion angles. For this compound, this would confirm the connectivity of the hexenoate chain, the position of the phenyl and methyl substituents, and the geometry of the double bond. Furthermore, if the compound is chiral, crystallographic analysis of a single enantiomer can determine its absolute stereochemistry. The crystal packing, which describes how molecules are arranged in the unit cell, is also revealed, providing insight into intermolecular interactions like C-H···π interactions that might be present. researchgate.net
Interactive Data Table: Representative Crystallographic Data
This table presents the type of data that would be obtained from a single-crystal X-ray diffraction analysis. As no specific crystal structure for this compound has been published, this serves as an illustrative example of the parameters that would be defined.
| Parameter | Description | Example Data Type |
| Chemical Formula | The elemental composition of the molecule. | C₁₄H₁₈O₂ |
| Formula Weight | The molar mass of the compound. | 218.29 g/mol |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |
| Volume (V) | The volume of the unit cell. | ų |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | g/cm³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
